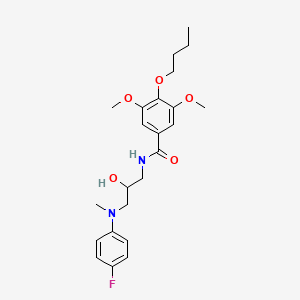
3,5-Dimethoxybenzylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxybenzylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is characterized by its molecular formula C9H11BrMgO2 and a molecular weight of 255.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxybenzylmagnesium bromide is synthesized through the reaction of 3,5-dimethoxybenzyl bromide with magnesium metal in the presence of an anhydrous ether solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3,5-Dimethoxybenzyl bromide+Mg→3,5-Dimethoxybenzylmagnesium bromide
Industrial Production Methods
In an industrial setting, the preparation of this compound involves large-scale reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the Grignard reaction. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxybenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF, diethyl ether.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Coupled Products: From cross-coupling reactions.
Scientific Research Applications
3,5-Dimethoxybenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-dimethoxybenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The molecular targets include carbonyl compounds, halides, and other electrophilic species .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzyl bromide: The precursor to 3,5-dimethoxybenzylmagnesium bromide.
3,4-Dimethoxybenzylmagnesium bromide: Another Grignard reagent with similar reactivity.
3,5-Dimethoxyphenylmagnesium bromide: A related compound with a different substitution pattern on the aromatic ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of complex molecules .
Properties
Molecular Formula |
C9H11BrMgO2 |
|---|---|
Molecular Weight |
255.39 g/mol |
IUPAC Name |
magnesium;1-methanidyl-3,5-dimethoxybenzene;bromide |
InChI |
InChI=1S/C9H11O2.BrH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
KXNBPXBSDTXKKW-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)

![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)


![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)

![2-[(1,2,3,6,7,8-Hexahydro-4-pyrenyl)carbonyl]benzoic Acid](/img/structure/B13406093.png)



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)

